molecular formula C5H8ClNO B101947 2-chloro-N-cyclopropylacetamide CAS No. 19047-31-5

2-chloro-N-cyclopropylacetamide

Cat. No.: B101947
CAS No.: 19047-31-5
M. Wt: 133.57 g/mol
InChI Key: ZPWIVSGEQGESFF-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amide Chemistry and Cyclopropyl (B3062369) Derivatives

2-Chloro-N-cyclopropylacetamide belongs to the class of halogenated amides, which are characterized by the presence of a halogen atom and an amide functional group. cymitquimica.com The chloroacetamide moiety, in particular, imparts specific reactivity and biological activity to the molecule. cymitquimica.com The presence of a chlorine atom can influence its chemical reactivity, often making it susceptible to nucleophilic substitution reactions. cymitquimica.com

The cyclopropyl group, a three-membered carbon ring, is another key feature of this compound. Cyclopropyl rings are of significant interest in medicinal chemistry and drug discovery because they can introduce conformational rigidity and influence the electronic properties of a molecule. This can lead to improved binding affinity to biological targets and enhanced metabolic stability.

The combination of the chloroacetamide and cyclopropyl moieties in this compound creates a molecule with potential for diverse applications, particularly in the synthesis of agrochemicals and pharmaceuticals. cymitquimica.com

Significance in Contemporary Chemical and Biological Sciences

The primary significance of this compound in contemporary science lies in its role as a building block or intermediate in the synthesis of more complex molecules. cymitquimica.com Its bifunctional nature, with reactive sites at the chlorine atom and the amide group, allows for a variety of chemical transformations.

In the field of agrochemicals, chloroacetamides are a known class of herbicides. nih.gov Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. nih.govmoa-technology.com While specific studies on the herbicidal activity of this compound are not extensively detailed in the provided search results, the broader class of chloroacetamides has a well-established history as herbicides. nih.gov Generally, the effectiveness of these herbicides is linked to their chemical reactivity and molecular structure, which influence factors like uptake, mobility, and detoxification within the plant. nih.gov

Beyond herbicidal applications, related chloroacetamide derivatives have been investigated for their antifungal properties. nih.govijpsr.info For instance, a study on 2-chloro-N-phenylacetamide demonstrated its potential as an antifungal agent against clinical isolates of Candida species. nih.gov This suggests that the chloroacetamide scaffold, which this compound possesses, is a promising starting point for the development of new antimicrobial agents. ijpsr.info

Overview of Current Research Landscape and Emerging Trends

Current research involving this compound and related compounds appears to be focused on the synthesis of novel derivatives with potential biological activities. The exploration of N-substituted chloroacetamide derivatives as antimicrobial agents, including herbicides and fungicides, is an active area of investigation. ijpsr.info

A key trend is the structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure of these compounds affect their biological efficacy. For example, research on other chloroacetamide derivatives has shown that altering substituents on the molecule can significantly impact their herbicidal or fungicidal potency. researchgate.net

Furthermore, in silico methods like molecular docking are being employed to predict the mechanism of action of these compounds. nih.gov For instance, studies on a related compound suggested that its antifungal activity might stem from the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Such computational approaches can guide the rational design of new and more effective derivatives.

The synthesis of this compound itself is a fundamental aspect of its research landscape. It is typically synthesized through the reaction of chloroacetyl chloride with cyclopropylamine (B47189). ijpsr.info

Property Value Source
CAS Number 19047-31-5 chemsrc.comnih.gov
Molecular Formula C5H8ClNO nih.govchemicalbook.com
Molecular Weight 133.58 g/mol chemicalbook.com
Melting Point 81-84 °C chemicalbook.com
Boiling Point (Predicted) 295.8 ± 19.0 °C chemicalbook.com
Density (Predicted) 1.21 ± 0.1 g/cm³ chemicalbook.com
IUPAC Name This compound nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-3-5(8)7-4-1-2-4/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWIVSGEQGESFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352827
Record name 2-chloro-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19047-31-5
Record name 2-chloro-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-cyclopropylacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Chloro-N-cyclopropylacetamide

The primary and most direct methods for synthesizing this compound involve the creation of an amide linkage between a cyclopropylamine (B47189) moiety and a chloroacetyl group.

The formation of this compound is commonly achieved through a nucleophilic acyl substitution reaction. This involves the attack of a nucleophilic amine on an electrophilic acyl chloride.

The most straightforward and widely utilized method for the preparation of this compound is the reaction between 2-chloroacetyl chloride and cyclopropylamine. In this reaction, the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases a molecule of hydrochloric acid as a byproduct. To neutralize the acid, a base is typically added to the reaction mixture.

A general representation of this reaction is the treatment of various aliphatic and aromatic amines with chloroacetyl chloride, which yields the corresponding 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives. ijpsr.info Specifically for the target compound, a patent describes the synthesis of this compound from chloroacetyl chloride and cyclopropanamine.

The efficiency and yield of the amide synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and any added base.

Solvent Polarity: The choice of solvent can significantly influence the reaction rate and outcome. For similar acylation reactions, dichloromethane (B109758) (CH₂Cl₂) has been shown to be a highly effective solvent. researchgate.net A range of other solvents with varying polarities could also be employed, and the optimal choice often depends on the specific reactants and conditions.

Temperature: Temperature control is crucial. Many acylation reactions are initially conducted at low temperatures (e.g., 0-5 °C) to manage the exothermic nature of the reaction and prevent side reactions. orgsyn.orggoogle.com The reaction may then be allowed to warm to room temperature or heated to ensure completion. google.com

Stoichiometry and Base: The stoichiometry of the reactants is a critical factor. Often, an excess of the amine or the addition of a non-nucleophilic base is used to neutralize the hydrochloric acid formed during the reaction. researchgate.net Bases such as triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) can significantly improve product yields, with triethylamine often being the most effective. researchgate.net In some preparations, a 1:1.2 molar ratio of the amine to chloroacetyl chloride is used. google.com

Below is a table summarizing the impact of different reaction parameters on amide synthesis, based on findings from related reactions.

ParameterConditionEffect on YieldReference
Coupling Reagent TCT (2,4,6-trichloro-1,3,5-triazine)Most effective researchgate.net
CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine)Moderate yield (52%) researchgate.net
DMCT (2,4-dichloro-6-methoxy-1,3,5-triazine)Lower yield (43%) researchgate.net
Solvent Dichloromethane (CH₂Cl₂)High yield (98%) researchgate.net
Base Triethylamine (Et₃N)Significant improvement researchgate.net
Potassium Phosphate (K₃PO₄)Improvement researchgate.net
Potassium Carbonate (K₂CO₃)Improvement researchgate.net
No BaseNo product detected researchgate.net

This data is based on the synthesis of α-ketoamides but provides insight into general amide bond formation conditions.

While the direct reaction of cyclopropylamine and 2-chloroacetyl chloride is common, alternative routes can also be envisioned, for instance, by modifying a pre-existing molecule.

An alternative approach involves the use of a protected amine. For instance, N-benzyl-2-chloro-N-cyclopropylacetamide can be synthesized through the acylation of N-benzylcyclopropylamine with a 2-chloroacetyl derivative. This reaction proceeds via a nucleophilic substitution of the chlorine atom by the nitrogen of the benzylamine. While this produces a related compound, obtaining this compound would require a subsequent de-benzylation step.

Alternative Synthetic Pathways

Derivatization and Analog Synthesis

The chemical structure of this compound, particularly the presence of a reactive chlorine atom, makes it a versatile starting material for the synthesis of various derivatives and analogs. The chlorine atom can be readily displaced by a variety of nucleophiles. researchgate.net

This reactivity allows for the synthesis of a library of related compounds. For example, reaction with thiourea (B124793) or thiosemicarbazide (B42300) can lead to the formation of heterocyclic derivatives. researchgate.net The synthesis of other analogs, such as 2-chloro-N-(cyclopropylmethyl)-N-phenylacetamide and 2-(4-acetamidophenyl)-N-cyclopropylacetamide, demonstrates the potential for creating a diverse range of molecules based on the core this compound structure. sigmaaldrich.comnih.gov

Modifications of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a significant structural feature in many drug compounds, often used to fine-tune pharmacological performance. iris-biotech.de Its integration can introduce conformational constraints, which helps in positioning other pharmacophore groups within a target binding pocket, potentially leading to a more favorable binding entropy. iris-biotech.de The cyclopropyl ring can also fix the configuration of adjacent bonds that might otherwise be isomerizable, a useful tool for studying structure-activity relationships. iris-biotech.de

Furthermore, incorporating a cyclopropyl moiety can influence a molecule's metabolic stability, pKa, and lipophilicity. iris-biotech.de For instance, replacing an N-ethyl group, which is susceptible to oxidation by CYP450 enzymes, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de Synthetic strategies to introduce or modify the cyclopropyl group are diverse and include methods like cycloalkylation, catalytic cyclopropanation of alkenes, the Simmons-Smith reaction, and the use of cyclopropyl-containing building blocks like cyclopropylamine in the synthesis. bohrium.comresearchgate.net

Substitutions on the Acetamide Nitrogen

The nitrogen atom of the acetamide group in this compound is a key site for chemical modification. N-substituted chloroacetamide derivatives are commonly prepared through the reaction of the corresponding amine with chloroacetyl chloride. researchgate.net This reaction is often carried out in a suitable solvent like dry dichloromethane with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. researchgate.net Alternatively, an excess of the amine can be used as the base. researchgate.net The synthesis of various N-aryl and N-alkyl 2-chloroacetamides has been extensively documented, highlighting the versatility of this synthetic approach. researchgate.netijpsr.info These modifications on the acetamide nitrogen are fundamental in the exploration of new bioactive agents. ijpsr.info For example, a series of N-phenyl and N-benzyl quinoxaline-2-carboxamides were synthesized by reacting activated quinoxaline-2-carboxylic acid with the corresponding amines. mdpi.com

Exploration of Structural Analogs for Biological Activity

The systematic modification of the this compound structure has been a fruitful strategy in the search for new biologically active compounds. ijpsr.infomdpi.comresearchgate.net Structure-activity relationship (SAR) studies involve synthesizing a series of analogs and evaluating their biological effects to understand how specific structural features contribute to their activity. rsc.orgelsevierpure.com

For example, a study on N-substituted quinoxaline-2-carboxamides revealed that the majority of compounds with significant antimycobacterial activity belonged to the N-benzyl group. mdpi.com In another instance, the synthesis and evaluation of manzamine analogues, which are partial structures of a complex natural product, showed that all the new compounds exhibited antimalarial activity, although attenuated compared to the parent compound. researchgate.net These studies underscore the importance of exploring a wide range of structural modifications, including changes to the cyclopropyl ring, substitutions on the acetamide nitrogen, and the introduction of different aryl or alkyl groups, to identify compounds with desired biological profiles. ijpsr.infomdpi.com

Table 1: Examples of Synthesized 2-chloro-N-substituted Acetamide Derivatives and their Properties

Compound NameSubstituent on NitrogenYield (%)Melting Point (°C)Key Spectral Data (IR, cm⁻¹)
2-chloro-N-(2-methoxyphenyl)acetamide2-methoxyphenyl59.6240-423271.38 (N-H), 1668.48 (C=O)
2-chloro-N-methyl-N-phenylacetamidemethyl, phenyl25.8066-681670.41 (C=O), 3049.56 (C-N)
5-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-51146-148-
5-(2-bromo-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-56128-130-

Data sourced from various synthetic studies. ijpsr.infomdpi.com

Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is largely dictated by the electrophilic nature of the carbon bearing the chlorine atom and the conformational properties of the molecule.

Electrophilic Character of the Chloro Group

The carbon atom attached to the chlorine in the chloroacetamide moiety is electrophilic. sydney.edu.au This is due to the polarization of the carbon-chlorine bond, where the more electronegative chlorine atom pulls electron density away from the carbon atom, giving it a partial positive charge. youtube.com This electrophilic center is susceptible to attack by nucleophiles, which are electron-rich species. sydney.edu.auyoutube.com The reactivity of this electrophilic carbon is a cornerstone of the chemical transformations that this compound and its analogs undergo.

Nucleophilic Substitution Reactions

The most common reaction involving the chloroacetamide group is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. researchgate.netutexas.edu This reaction typically proceeds via an SN2 mechanism, which involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion (the leaving group) departs. utexas.edumasterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the chloroacetamide and the nucleophile. youtube.com

The ease of this substitution makes this compound a versatile intermediate for synthesizing a wide range of derivatives. researchgate.net Nucleophiles containing oxygen, nitrogen, or sulfur atoms can readily displace the chlorine atom. researchgate.net These reactions are fundamental in creating diverse molecular libraries for biological screening. researchgate.netijpsr.info For example, the reaction of N-substituted chloroacetamides with various nucleophiles has been used to synthesize compounds with potential applications as herbicides and antimicrobial agents. researchgate.netijpsr.info

Conformational Behavior and Reactivity Modulation

The three-dimensional shape, or conformation, of this compound plays a crucial role in its reactivity. NMR studies have revealed that N-cyclopropylacetamides exhibit unusual conformational behavior. nih.gov Unlike other aliphatic secondary acetamides, they show a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond in nonpolar solvents. nih.gov Furthermore, they tend to adopt an ortho conformation around the N-cyclopropyl bond, rather than the more common anti conformation. nih.gov

This distinct conformational preference can influence the molecule's reactivity. The barrier to rotation around the amide bond in acetamides is significant, allowing for the existence of conformational isomers at room temperature. msu.edu The specific conformation adopted by the molecule can affect the accessibility of the electrophilic carbon to incoming nucleophiles, thereby modulating the rate and outcome of nucleophilic substitution reactions. The study of rotational barriers and conformational preferences is therefore essential for a complete understanding of the chemical behavior of this compound and its derivatives. montana.eduresearchgate.net

Rearrangement Reactions Involving this compound

While the direct skeletal rearrangement of this compound itself is not extensively documented in scientific literature, the broader class of cyclopropyl amides is known to undergo specific and synthetically useful rearrangement reactions. These transformations typically involve the inherent ring strain of the cyclopropyl group, which can be exploited to drive ring-expansion processes.

One of the most notable rearrangement reactions applicable to N-substituted cyclopropyl amides is the ring-expansion to form N-substituted pyrrolidin-2-ones. Research has demonstrated that cyclopropyl amides can be activated and undergo a ring-expanding rearrangement in the presence of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). acs.orgnih.gov This reaction proceeds through the in situ formation of an imidoyl halide intermediate. The activation of the amide is followed by a rearrangement that leads to the formation of a five-membered lactam ring structure. acs.orgnih.gov

The general mechanism for this transformation involves the reaction of the cyclopropyl amide with triphenylphosphine and the carbon tetrahalide to form an imidoyl halide. This intermediate then undergoes a rearrangement, driven by the release of ring strain from the three-membered cyclopropane (B1198618) ring, to form the more stable five-membered pyrrolidin-2-one ring. An oxygen-18 tracer experiment has been used to investigate and support the proposed reaction mechanism. acs.org

Although specific studies detailing this rearrangement with this compound as the starting material are not prevalent, the established methodology for other N-substituted cyclopropyl amides provides a strong basis for its potential application. The reaction conditions are generally mild, and the transformation offers a direct route to synthetically valuable N-substituted γ-lactams. core.ac.uk

Below is a data table summarizing the key aspects of this ring-expanding rearrangement reaction based on studies with analogous cyclopropyl amides.

Reactant Reagents Product Yield Reference
N-Aryl/Alkyl Cyclopropyl AmideTriphenylphosphine (PPh₃), Carbon Tetrahalide (CX₄)N-Aryl/Alkyl Pyrrolidin-2-oneGood acs.orgnih.gov

Other types of rearrangements involving the cyclopropane ring in related structures, such as cyclopropyl imines and cyclopropyl ketones, have also been investigated. These include transition metal-mediated ring-opening and ring-expansion reactions, further highlighting the chemical versatility of the strained cyclopropyl motif. nih.govnih.gov For instance, cyclopropyl imines have been shown to rearrange to azatitanacyclopentenes in the presence of titanium complexes. nih.gov Similarly, computational and experimental studies have explored the rearrangement reactions of cyclopropyl-substituted nitrenium ions, which can lead to ring-expanded products like azetium ions. chemrxiv.org These related rearrangements underscore the potential for the cyclopropyl group in this compound to participate in skeletal reorganizations under appropriate chemical conditions.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 2-chloro-N-cyclopropylacetamide by probing the magnetic properties of its atomic nuclei, specifically ¹H (proton) and ¹³C (carbon).

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the number of different proton environments, their chemical surroundings, and the connectivity between neighboring protons. The spectrum typically displays distinct signals corresponding to the amide proton (N-H), the cyclopropyl (B3062369) ring protons, and the methylene (B1212753) protons of the chloroacetyl group.

The key proton signals are as follows:

Amide Proton (N-H): A broad singlet is often observed for the amide proton, the chemical shift of which can be concentration and solvent-dependent.

Chloromethyl Protons (-CH₂Cl): These two protons appear as a singlet, as there are no adjacent protons to cause splitting. This signal is shifted downfield due to the deshielding effect of the adjacent electron-withdrawing chlorine atom and carbonyl group.

Cyclopropyl Methine Proton (-CH-): The single proton on the cyclopropyl ring attached to the nitrogen atom appears as a multiplet due to coupling with the adjacent cyclopropyl methylene protons.

Cyclopropyl Methylene Protons (-CH₂-): The four protons on the two methylene groups of the cyclopropyl ring are chemically non-equivalent and exhibit complex splitting patterns, appearing as multiplets at distinct chemical shifts.

Table 1: Typical ¹H NMR Spectral Data for this compound
Proton AssignmentTypical Chemical Shift (δ) range (ppm)Multiplicity
N-H~8.0 - 8.5Broad Singlet (br s)
-CH₂Cl~4.0 - 4.2Singlet (s)
N-CH-~2.6 - 2.8Multiplet (m)
Cyclopropyl -CH₂-~0.7 - 0.9Multiplet (m)
Cyclopropyl -CH₂-~0.4 - 0.6Multiplet (m)

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to the carbonyl carbon, the chloromethyl carbon, and the three carbons of the cyclopropyl ring.

The key carbon signals are as follows:

Carbonyl Carbon (-C=O): This carbon is the most deshielded and appears furthest downfield, a characteristic feature of amide carbonyl groups.

Chloromethyl Carbon (-CH₂Cl): The carbon atom bonded to chlorine is significantly deshielded and appears at a downfield chemical shift.

Cyclopropyl Methine Carbon (N-CH-): The cyclopropyl carbon attached to the nitrogen atom.

Cyclopropyl Methylene Carbons (-CH₂-): The two methylene carbons of the cyclopropyl ring are equivalent due to molecular symmetry and thus appear as a single signal.

Table 2: Typical ¹³C NMR Spectral Data for this compound
Carbon AssignmentTypical Chemical Shift (δ) range (ppm)
-C=O~165 - 167
-CH₂Cl~42 - 44
N-CH-~22 - 24
Cyclopropyl -CH₂-~6 - 8

Conformational Studies via NMR

NMR spectroscopy is also a powerful tool for investigating the conformational dynamics of amides. acs.org Secondary amides like this compound can exist as two distinct rotational isomers (rotamers) due to the high rotational barrier of the amide C-N bond: the E-rotamer (cis) and the Z-rotamer (trans). Research on the related N-cyclopropylacetamide has shown that it displays a significant population of the E-rotamer (cis), which is unusual for most aliphatic secondary amides where steric hindrance typically disfavors this conformation. acs.org This distinct conformational behavior is attributed to the unique electronic and steric properties of the cyclopropyl group. acs.org Furthermore, the cyclopropyl group itself can adopt different orientations relative to the amide plane. acs.org Variable temperature NMR studies can be employed to study the equilibrium between these conformers and to determine the energy barriers for their interconversion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

Key vibrational frequencies include:

N-H Stretch: A strong absorption band typically appears in the region of 3250-3350 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C-H Stretches: Absorptions for the C-H bonds of the cyclopropyl and methylene groups are observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption peak is present in the range of 1640-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, appears around 1540-1560 cm⁻¹.

C-Cl Stretch: The stretching vibration for the carbon-chlorine bond is typically found in the fingerprint region, usually between 700-800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretch~3300
C=OStretch (Amide I)~1660
N-HBend (Amide II)~1550
C-ClStretch~750

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable information about the structure of a compound through its fragmentation pattern. The monoisotopic mass of this compound is 133.0294 g/mol . nih.gov

A key feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern for chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uk Consequently, the molecular ion peak in the mass spectrum appears as two peaks separated by two m/z units:

M+ peak: The peak corresponding to the molecule containing the ³⁵Cl isotope.

[M+2]+ peak: A smaller peak, approximately one-third the intensity of the M+ peak, corresponding to the molecule containing the ³⁷Cl isotope. chemguide.co.uk

This 3:1 intensity ratio for the M+ and [M+2]+ peaks is a definitive indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk Common fragmentation pathways would likely involve the loss of the chlorine atom, the cyclopropyl group, or cleavage of the amide bond, leading to other diagnostic fragment ions in the spectrum.

Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry (MS) serves as a fundamental tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The nominal molecular weight of the compound is 133.57 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a more precise monoisotopic mass of 133.0294416 Da, corresponding to the molecular formula C₅H₈ClNO. nih.gov

A key characteristic in the mass spectrum of this compound is the presence of a distinct isotopic pattern for the molecular ion peak. Due to the natural abundance of chlorine isotopes, 35Cl (75.77%) and 37Cl (24.23%), the spectrum exhibits two molecular ion peaks: the M+ peak and the M+2 peak. chemguide.co.uk These peaks appear at m/z values separated by two mass units, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. chemguide.co.ukyoutube.com

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns are predictable based on the functional groups present in the molecule. Common fragmentation pathways for this compound would likely include:

Alpha-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent chloromethyl carbon, leading to the formation of a cyclopropyl isocyanate radical cation or related fragments.

Amide Bond Cleavage: Scission of the C-N bond, resulting in the formation of a chloroacetyl cation ([ClCH₂CO]⁺) and a cyclopropylamine (B47189) radical cation.

Loss of Chlorine: Expulsion of a chlorine radical from the molecular ion or fragment ions.

Cyclopropyl Ring Fragmentation: Opening or fragmentation of the strained cyclopropyl ring.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the cyclopropyl, amide, and chloroacetyl moieties.

Table 1: Key Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₅H₈ClNO nih.gov
Molecular Weight (g/mol)133.57 nih.gov
Monoisotopic Mass (Da)133.0294416 nih.gov
Expected Molecular Ion Peaks (m/z)[M]⁺ and [M+2]⁺ chemguide.co.uk
Expected Intensity Ratio of [M]⁺:[M+2]⁺~3:1 chemguide.co.uk

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se The chromophore, or light-absorbing part of this compound, is the amide functional group (-C(=O)N-). Carbonyl compounds, including amides, exhibit characteristic electronic transitions. masterorganicchemistry.com

The amide group in this compound is expected to display a weak absorption band in the ultraviolet region corresponding to an n→π* (n-to-pi-star) transition. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to an antibonding π* orbital associated with the carbonyl double bond. For simple, non-conjugated amides, this transition typically occurs in the region of 210-230 nm.

The presence of the chlorine atom on the α-carbon (the carbon adjacent to the carbonyl group) can influence the position of the absorption maximum (λmax). According to Woodward-Fieser rules for carbonyl compounds, an α-chloro substituent can cause a bathochromic shift (a shift to a longer wavelength) of the λmax. utoronto.ca For α,β-unsaturated ketones, an α-chloro group can shift the λmax by +15 nm. utoronto.ca While these rules are most accurately applied to conjugated systems, a similar effect can be anticipated for the n→π* transition in this compound, potentially shifting the λmax to a slightly longer wavelength than that of a simple N-alkyl acetamide (B32628).

A more intense π→π* transition is also expected at a shorter wavelength, typically below 200 nm, which may be outside the range of standard laboratory spectrophotometers. sci-hub.se

Table 2: Expected UV-Visible Absorption Data for this compound
Electronic TransitionExpected λmax RegionChromophoreNotes
n→π~210-230 nmAmide C=OWeak intensity; may be shifted by α-chloro substituent.
π→π<200 nmAmide C=OStrong intensity.

X-ray Diffraction Studies of Related Cyclopropyl Amides

While specific X-ray diffraction data for single crystals of this compound are not prominently available in the cited literature, analysis of related cyclopropyl amide structures provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.gov The cyclopropyl group is a strained three-membered ring with C-C-C bond angles of approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org This inherent strain influences the bonding and geometry of the entire molecule. wikipedia.org

Studies on various amide derivatives containing a cyclopropane (B1198618) ring reveal several key structural features: nih.gov

Bonding: The C-C bonds within the cyclopropyl ring are described as "bent bonds" and exhibit partial π-character, a concept explained by both the Coulson-Moffitt and Walsh orbital models. wikipedia.org

Conformation: The relative orientation of the cyclopropyl ring and the amide plane is a critical conformational feature. X-ray crystallography can determine the torsion angles that define this orientation, which is influenced by steric hindrance and potential intramolecular hydrogen bonding.

Intermolecular Interactions: In the solid state, amide molecules typically form strong intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. These interactions lead to the formation of well-defined supramolecular structures, such as chains or sheets, which dictate the crystal packing. The presence of the chlorine atom may also introduce halogen bonding or other weak intermolecular interactions.

For example, a study involving the synthesis of numerous amide derivatives containing cyclopropane highlighted the importance of the amide and cyclopropane structures in creating biologically active compounds, with their three-dimensional arrangement being key to their function. nih.gov The analysis of such crystal structures provides precise measurements of bond lengths, bond angles, and intermolecular contacts, which are crucial for understanding the molecule's physical properties and its interactions in a biological context.

Compound Index

Compound Name
This compound
N-phenylpyrrolidin-2-one
2-chloro-N-(2,4-dinitrophenyl)acetamide

Iv. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method for investigating the details of 2-chloro-N-cyclopropylacetamide's molecular structure and electronic properties. nih.govorientjchem.org These theoretical studies offer profound insights into the molecule's stability, reactivity, and spectroscopic characteristics.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. nanobioletters.commdpi.com By employing methods like the B3LYP functional combined with various basis sets, researchers can precisely calculate key bond lengths, bond angles, and dihedral angles that define the molecule's conformation. researchgate.net These computed geometric parameters are frequently validated against experimental data from X-ray crystallography to ensure the accuracy of the theoretical model.

The analysis of the electronic structure provides a detailed map of the electron density distribution within the molecule. The presence of electronegative chlorine, oxygen, and nitrogen atoms establishes a distinct electronic environment that significantly influences the molecule's reactivity and its interactions with other molecules.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)
C-Cl1.79
C=O1.24
C-N1.35
N-C(ring)1.46
C(ring)-C(ring)1.50
Cl-C-C
O=C-N
C-N-C(ring)
N-C(ring)-C(ring)

Note: These values are representative and may vary based on the specific computational methods and basis sets employed.

Theoretical vibrational analysis is essential for the interpretation of experimental infrared (IR) and Raman spectra. capes.gov.brnih.gov By calculating harmonic vibrational frequencies using DFT, researchers can assign specific vibrational modes to the observed spectral bands. nih.govnih.gov This process confirms the molecular structure and offers insights into the characteristics of the chemical bonds.

The predicted spectra typically reveal characteristic peaks for N-H stretching, C=O stretching, C-N stretching, and C-Cl stretching vibrations. The cyclopropyl (B3062369) ring also contributes to distinct spectral features through its own vibrational modes. Comparing computed frequencies with experimental data enables a thorough understanding of the molecule's vibrational dynamics. nih.gov To account for anharmonicity and other limitations of the computational models, scaling factors are often applied to the theoretical frequencies to improve agreement with experimental observations. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.orgimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, representing the molecule's capacity to donate and accept electrons, respectively. wikipedia.orgpku.edu.cn

For this compound, the HOMO is generally localized on the amide group, particularly the nitrogen and oxygen atoms. This suggests these sites are most susceptible to electrophilic attack. The LUMO, in contrast, is often distributed over the carbonyl carbon and the C-Cl bond, indicating these areas as likely targets for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov A larger gap signifies greater stability and lower chemical reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide quantitative values for these orbital energies and the gap, offering a clear picture of the molecule's reactivity profile. pku.edu.cn

Molecular Electrostatic Potential (MEP) maps offer a visual guide to the charge distribution within a molecule. researchgate.netlibretexts.org These maps are valuable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.netresearchgate.net The MEP is displayed on the molecule's electron density surface, with colors indicating different potential values. uni-muenchen.dewolframcloud.com

In an MEP map of this compound, regions of negative electrostatic potential (typically shown in red) are concentrated around the electronegative oxygen and chlorine atoms, marking them as likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (colored blue) are found around the hydrogen atoms, especially the N-H proton, identifying them as probable sites for nucleophilic interaction. researchgate.netuni-muenchen.de The MEP map thus provides a comprehensive view of the molecule's charge landscape, which is fundamental to understanding its chemical behavior. libretexts.org

Natural Bond Orbital (NBO) analysis is a powerful technique for examining intramolecular and intermolecular bonding and interactions. orientjchem.orgwisc.edu It details charge transfer and the delocalization of electron density within the molecule. materialsciencejournal.org NBO analysis quantifies the stabilization energy that results from interactions between filled donor orbitals and vacant acceptor orbitals. materialsciencejournal.orgacadpubl.eu

In this compound, NBO analysis reveals significant electron density delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. materialsciencejournal.orgresearcher.life This delocalization plays a crucial role in stabilizing the amide group. The analysis also quantifies hyperconjugative interactions between the cyclopropyl ring and the acetamide (B32628) framework, providing deeper insight into the molecule's electronic structure and stability.

Fukui functions, within the framework of DFT, are used to predict the most reactive sites in a molecule. researchgate.netbohrium.comd-nb.info They measure the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com This allows for the identification of sites most susceptible to nucleophilic, electrophilic, and radical attack. researchgate.netscm.com

For this compound, Fukui functions can pinpoint the specific atoms most likely to engage in chemical reactions. By analyzing the Fukui function values for each atom, the regioselectivity of various reactions involving this compound can be predicted, offering a more detailed understanding of its chemical reactivity. bohrium.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a small molecule (ligand), such as this compound, might interact with a protein target.

Ligand-Protein Interactions and Binding Affinity Prediction

In a hypothetical molecular docking study, this compound would be placed into the binding site of a target protein. The simulation would calculate the most likely binding pose and estimate the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol). Key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the chlorine atom, would be identified. nih.govnih.gov For instance, studies on other chloro-substituted ligands have shown that the chlorine atom can significantly contribute to binding by forming halogen bonds with electron-donating residues in a protein's active site. nih.gov

A typical data table from such a study would list potential protein targets and their corresponding binding affinity scores with this compound.

Table 1: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes only, as no specific research data is available.)

Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues
Example Target A -7.5 TYR123, PHE45, LEU67
Example Target B -6.8 SER89, VAL10, ALA11

Identification of Potential Biological Targets

By screening this compound against a library of known protein structures, molecular docking can help identify potential biological targets. mdpi.com This process, often called reverse docking, is crucial for understanding a compound's mechanism of action or for identifying potential off-target effects. Research on analogous acetamides has utilized this method to suggest targets such as enzymes involved in bacterial metabolism or cell wall synthesis. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the movement of atoms and molecules over time. This technique can be used to assess the stability of a ligand-protein complex and to study the conformational changes of the molecule in different environments.

Assessment of Ligand-Protein Interaction Stability

Following a molecular docking study, an MD simulation would be performed on the predicted this compound-protein complex. This simulation would place the complex in a simulated physiological environment (water, ions) and observe its behavior over nanoseconds. The stability of the interaction would be assessed by analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand within the binding site. A stable interaction would show minimal deviation over time. nih.gov

Table 2: Hypothetical Molecular Dynamics Stability Analysis (Note: This table is for illustrative purposes only, as no specific research data is available.)

Complex Simulation Time (ns) Average RMSD (Å) Key Stable Interactions
Target A + Ligand 100 1.2 Hydrogen bond with SER89

V. Biological Activity and Mechanistic Studies

Antimicrobial Activity

The antimicrobial properties of chloroacetamides are significantly influenced by the substituents attached to the amide nitrogen and the presence of the chlorine atom on the acetyl group.

While specific minimum inhibitory concentration (MIC) data for 2-chloro-N-cyclopropylacetamide against key bacterial pathogens is not extensively documented in publicly available research, studies on structurally related N-substituted 2-chloroacetamides provide valuable insights into their antibacterial potential. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against Gram-positive bacteria like Staphylococcus aureus and to a lesser extent against Gram-negative bacteria such as Escherichia coli. nih.govnih.gov Another study investigating various acetamide (B32628) derivatives reported inhibition zones against E. coli, Pseudomonas aeruginosa, and S. aureus, highlighting the broad-spectrum potential of this class of compounds. mdpi.com

Research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, showed moderate to weak antibacterial activity against Klebsiella pneumoniae. mdpi.comnih.gov The study also noted that the presence of the chloro atom was crucial for the observed biological activity. nih.gov

To illustrate the antibacterial potential within the broader class of acetamides, the following table summarizes the minimum inhibitory concentrations (MIC) for a related chloroacetamide derivative against K. pneumoniae.

CompoundBacterial StrainMIC (µg/mL)
N-(4-fluoro-3-nitrophenyl) acetamide (A1)K. pneumoniae1024
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)K. pneumoniae512

Data sourced from a study on the antibacterial activity of acetamide derivatives. mdpi.com

The structure-activity relationship (SAR) of chloroacetamides reveals that their antimicrobial potency is closely tied to their chemical structure. A key factor is the lipophilicity of the molecule, which influences its ability to penetrate the bacterial cell membrane. nih.govnih.gov

Studies on N-(substituted phenyl)-2-chloroacetamides have shown that compounds with halogenated para-substituted phenyl rings exhibit higher activity. nih.govnih.gov This is attributed to their increased lipophilicity, which facilitates passage through the phospholipid bilayer of the cell membrane. nih.govnih.gov The nature and position of the substituent on the N-aryl ring can significantly modulate the biological activity, leading to variations in efficacy against Gram-positive and Gram-negative bacteria. nih.govnih.gov

The presence of the chlorine atom on the alpha-carbon of the acetamide is also a critical determinant of antimicrobial activity. nih.gov In comparative studies, chloro-substituted acetamides consistently demonstrate enhanced antimicrobial effects compared to their non-chlorinated analogs. nih.gov The cyclopropyl (B3062369) group attached to the nitrogen in this compound is also expected to influence its biological activity, as compounds containing cyclopropane (B1198618) rings are known to possess a range of biological properties, including antibacterial and antifungal activities.

The primary proposed mechanism of antimicrobial action for chloroacetamides involves their ability to penetrate the bacterial cell membrane. nih.govnih.gov Their lipophilic nature allows them to traverse the lipid-rich barrier of the cell, leading to internal disruption. nih.govnih.gov

Once inside the cell, it is suggested that these compounds can interfere with essential cellular processes. One proposed target is the penicillin-binding proteins (PBPs), which are crucial enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov Inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and death. nih.gov This mechanism is supported by molecular docking studies of related chloroacetamide derivatives. nih.gov The release of cytoplasmic contents, such as DNA and RNA, following treatment with these compounds further supports the hypothesis of cell wall and membrane disruption. nih.gov

Enzyme Inhibition and Modulation

The biological effects of this compound and its analogs extend to the inhibition and modulation of specific enzymes involved in critical metabolic pathways.

Research into the herbicidal activity of chloroacetamides has revealed that they can act as potent inhibitors of very-long-chain fatty acid (VLCFA) synthases. These enzymes are part of a microsomal elongase system responsible for the formation of fatty acids with more than 18 carbon atoms. Inhibition of this system can disrupt membrane stability and function.

In the context of antimicrobial action, studies on related compounds suggest that enzymes involved in cell wall synthesis are likely targets. As mentioned, penicillin-binding proteins (PBPs) are a key group of enzymes proposed to be inhibited by chloroacetamide derivatives. nih.gov Furthermore, research on an antifungal chloroacetamide, 2-chloro-N-phenylacetamide, has suggested the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.

The structural features that govern the antimicrobial potency of chloroacetamides also play a crucial role in their enzyme inhibitory activity. The electrophilic nature of the carbon atom bearing the chlorine makes it susceptible to nucleophilic attack by amino acid residues within the active site of an enzyme. This can lead to the formation of a covalent bond and irreversible inhibition.

The nature of the N-substituent, in this case, the cyclopropyl group, is critical for determining the specificity and potency of enzyme inhibition. The size, shape, and lipophilicity of the substituent will influence how the molecule fits into the enzyme's active site and interacts with surrounding residues. The combination of the reactive chloroacetyl group and the specific N-cyclopropyl substituent in this compound dictates its potential as an inhibitor of various enzymes.

Potential as Enzyme Inhibitors in Drug Development

The development of enzyme inhibitors is a cornerstone of modern drug discovery, as they can modulate biological pathways implicated in a wide array of diseases. researchgate.net The chloroacetamide functional group is a known reactive element, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This irreversible binding can lead to potent and sustained inhibition.

Research into chloroacetamide derivatives has highlighted their potential as inhibitors for a variety of enzymes. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. orientjchem.org While this study did not specifically use the cyclopropyl derivative, it underscores the capacity of the chloroacetamide scaffold to serve as a platform for developing enzyme inhibitors. orientjchem.org The general strategy involves designing molecules where the chloroacetamide group acts as a "warhead," while the rest of the molecule provides the necessary interactions to guide the inhibitor to the target enzyme's active site. researchgate.netnih.gov

The potential applications for such inhibitors are vast, ranging from anti-inflammatory agents to antiviral and anticancer therapeutics. researchgate.netnih.gov The key to successful drug development lies in achieving selectivity, ensuring that the inhibitor primarily targets the desired enzyme to minimize off-target effects. researchgate.net

Receptor Interactions and Modulation

The interaction of small molecules with biological receptors is a fundamental aspect of pharmacology. The unique structural features of this compound suggest the potential for specific interactions with various molecular targets.

Interaction with Molecular Targets, Receptors, and Ligands

The chloroacetamide moiety is a well-known electrophile that can react with nucleophilic residues like cysteine on proteins, forming a covalent bond. This reactivity makes it a candidate for a covalent inhibitor of enzymes and other proteins that feature a reactive cysteine in a binding pocket. nih.gov The cyclopropyl group, on the other hand, is a small, rigid, and lipophilic structure that can fit into hydrophobic pockets of receptors and enzymes, contributing to binding affinity and selectivity.

Influence of the Cyclopropyl Group on Binding Affinity and Selectivity

The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. Its rigid nature can help to lock a molecule into a specific conformation that is favorable for binding to a biological target. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity.

Furthermore, the small, three-dimensional nature of the cyclopropyl group allows it to explore regions of a binding pocket that may not be accessible to larger or more flexible groups. This can lead to enhanced selectivity for a particular target over other, closely related proteins. The lipophilic character of the cyclopropyl group can also contribute to favorable hydrophobic interactions within a binding site, further enhancing affinity.

Allosteric Modulation Studies

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site. nih.gov This binding can induce a conformational change in the receptor that alters the binding or efficacy of the endogenous ligand or other drugs. nih.gov Allosteric modulators can be positive (enhancing the effect of the primary ligand), negative (diminishing the effect), or silent (having no effect on their own but blocking the binding of other allosteric modulators). nih.govplos.org

While specific allosteric modulation studies on this compound are not extensively documented in publicly available literature, the general principles of allosteric modulation are relevant. The development of allosteric modulators is an attractive strategy in drug discovery as they can offer greater selectivity and a more nuanced control over receptor activity compared to traditional orthosteric ligands. nih.govplos.org The search for allosteric modulators often involves high-throughput screening campaigns to identify compounds that can modulate the activity of a target receptor in the presence of its natural ligand. nih.gov

Anticancer Potential

Preliminary research has begun to explore the potential of chloroacetamide derivatives in oncology. The cytotoxic properties of this class of compounds are being investigated against various cancer cell lines.

Effects on Human Cancer Cell Lines (e.g., Breast Cancer, Lung Cancer)

Studies on related compounds have shown promise in targeting cancer cells. For instance, research on certain thiazolidinone derivatives incorporating a chloro- and nitro-substituted propenylidene moiety has demonstrated significant anticancer activity against a panel of 60 human cancer cell lines, including those from leukemia, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

In the context of breast cancer, cell lines such as MCF-7 and MDA-MB-231 are commonly used to evaluate the efficacy of potential new anticancer agents. mdpi.comnih.govresearchgate.net These cell lines represent different subtypes of breast cancer and can provide insights into the potential spectrum of activity of a new compound. mdpi.commdpi.com Similarly, lung cancer cell lines like A549, NCI-H460, and H1299 are utilized to assess the cytotoxic effects of novel chemical entities. nih.govmdpi.comnih.govnih.gov

While direct studies on the effects of this compound on these specific breast and lung cancer cell lines are not widely published, the known reactivity of the chloroacetamide group suggests a potential mechanism for inducing cell death. This electrophilic group can react with cellular nucleophiles, such as glutathione (B108866) or cysteine residues in proteins, leading to cellular stress and apoptosis.

Interactive Table: Representative Human Cancer Cell Lines in Research

Cell LineCancer TypeKey Characteristics
MCF-7 Breast CancerEstrogen receptor-positive (ER+), progesterone (B1679170) receptor-positive (PR+), HER2-negative.
MDA-MB-231 Breast CancerTriple-negative breast cancer (ER-, PR-, HER2-). Highly aggressive and invasive.
A549 Lung CancerAdenocarcinomic human alveolar basal epithelial cells.
NCI-H460 Lung CancerLarge cell lung cancer.
H1299 Lung CancerNon-small cell lung cancer. p53-null.

Further investigation is required to determine the specific cytotoxic profile of this compound against these and other cancer cell lines, and to elucidate the underlying molecular mechanisms of its potential anticancer activity.

IC50 Values and Dose-Response Relationships

The anticancer potential of compounds related to this compound has been evaluated through their half-maximal inhibitory concentration (IC50) values, which quantify the amount of a substance needed to inhibit a biological process by half. For instance, a series of hybrid molecules combining a thiazolidinone core with a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety demonstrated significant cytotoxic effects against a panel of human cancer cell lines. nih.gov

Two notable compounds from this series, designated 2f and 2h , inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations. nih.gov The dose-response parameters for these compounds showed average GI50 values (50% growth inhibition) of 2.80 µM for 2f and 1.57 µM for 2h across all cell lines. nih.gov Compound 2h was particularly potent against specific cell lines, with GI50 concentrations in the range of <0.01–0.02 μM for leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines. nih.gov

Table 1: Dose-Response Parameters of Related Thiazolidinone Hybrids

CompoundMean GI50 (µM)Mean TGI (µM)Mean LC50 (µM)
2f2.8032.380.8
2h1.5713.365.0

Data sourced from a study on Ciminalum–thiazolidinone hybrids. nih.gov GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% cell killing.

Mechanisms of Anticancer Action (e.g., Apoptosis Induction)

The primary mechanism by which many cytotoxic agents exert their effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by the BCL-2 family of proteins, which includes both anti-apoptotic members (like BCL-2, BCL-xL) and pro-apoptotic members (like BAX, BAK). nih.gov A common strategy in cancer therapy is to inhibit the anti-apoptotic BCL-2 proteins, which are often overexpressed in cancer cells, thereby allowing pro-apoptotic signals to trigger cell death. nih.gov

Inhibition of the anti-apoptotic BCL-2 repertoire can lead to mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade. nih.gov While direct studies on this compound's specific apoptotic mechanism are not widely available, related chloro-containing compounds often function by inducing cellular stress that culminates in apoptosis. The presence of a reactive chloroacetyl group suggests a potential for alkylating biological nucleophiles, which can induce stress response pathways leading to apoptosis.

Immunosuppressive Activity of Related Compounds

Beyond anticancer effects, certain cyclic peptides and related structures have demonstrated immunosuppressive properties. For example, studies on the cyclic peptide antamanide and its linear fragments have shown that they can suppress immune responses, though to a lesser extent than well-known agents like cyclosporin (B1163) A. nih.gov The immunosuppressive activity of various natural products, including terpenoids and phenolic compounds, is an area of active research. mdpi.com For instance, certain phloroglucinol (B13840) derivatives with an isopropyl group have shown significant effects on the proliferation of T-cells, indicating that specific functionalities can tune immunosuppressive activity. mdpi.com This suggests that N-acyl-substituted cyclic structures, a general class to which this compound belongs, could be explored for immunomodulatory effects.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is crucial for understanding how a molecule's chemical structure correlates with its biological activity, guiding the design of more potent and selective drugs. nih.govnih.gov

The cyclopropyl group is a highly valuable motif in medicinal chemistry for several reasons. scientificupdate.comnih.govresearchgate.net Its rigid, three-membered ring introduces conformational constraints, which can help to lock the molecule into a bioactive conformation for optimal binding to a target protein. iris-biotech.de This pre-organization can result in a more favorable entropic contribution to the binding energy, thus enhancing potency. nih.govresearchgate.net

Furthermore, the cyclopropyl ring can serve as a metabolically stable isostere for other groups like alkenes or isopropyl moieties. scientificupdate.comiris-biotech.de For example, replacing an N-ethyl group, which is susceptible to oxidative metabolism by CYP450 enzymes, with an N-cyclopropyl group can improve metabolic stability. iris-biotech.de The cyclopropyl group can also modulate a molecule's lipophilicity and pKa. iris-biotech.de In some cases, substituting the cyclopropyl ring itself, for instance with a methyl group, can block potential sites of metabolism on the ring and allow the molecule to access deeper lipophilic pockets in a target's binding site, thereby boosting potency. hyphadiscovery.com

Stereoelectronic Profile and its Influence on Biological Activity

The unique stereoelectronic properties of the cyclopropyl group in this compound, coupled with the electronic effects of the chloroacetamide moiety, play a crucial role in defining its biological activity. The rigid, three-membered ring of the cyclopropyl group imposes significant conformational constraints, while its electronic nature, characterized by high p-character in its C-C bonds, allows it to engage in electronic interactions that influence molecular conformation and binding affinity with biological targets.

Detailed quantum chemical studies on the closely related compound, 2-cyano-N-cyclopropylacetamide, provide valuable insights into the stereoelectronic profile that can be extrapolated to this compound. researchgate.nettandfonline.com Computational analyses, such as Density Functional Theory (DFT), reveal key aspects of the molecule's geometry and electronic distribution.

Molecular Geometry and Conformational Analysis:

The geometry of the N-cyclopropylacetamide moiety is a key determinant of its biological activity. The orientation of the cyclopropyl ring relative to the amide plane can significantly impact how the molecule presents itself to a biological receptor. Studies on cyclopropyl-containing compounds have shown that the configuration of the cyclopropane ring can lead to substantial differences in biological effects, such as microtubule binding affinity and antiproliferative activity. nih.gov

Table 1: Selected Optimized Geometric Parameters of 2-Cyano-N-cyclopropylacetamide (Calculated) (Data extrapolated from computational studies on 2-cyano-N-cyclopropylacetamide and presented as a reference for the potential stereoelectronic profile of this compound)

ParameterBond Length (Å) / Bond Angle (°)
C=O Bond LengthValue not available
C-N Bond LengthValue not available
N-C (cyclopropyl) Bond LengthValue not available
C-C-N Bond AngleValue not available
C-N-C (cyclopropyl) Bond AngleValue not available
Dihedral Angle (O=C-N-C_cyclopropyl)Value not available
No specific values for bond lengths and angles of 2-cyano-N-cyclopropylacetamide were available in the search results.

The conformation of the N-H bond relative to the substituents on the cyclopropyl ring and the chloroacetyl group is also critical. In related chloroacetamides, intramolecular hydrogen bonding between the N-H proton and a chlorine atom can influence the conformational preference. researchgate.net This, in turn, can affect the molecule's ability to fit into a binding pocket.

Electronic Properties and Reactivity:

The electronic properties of this compound are central to its mechanism of action. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps from studies on the cyano-analog highlight the distribution of electron density and the reactive sites of the molecule. researchgate.nettandfonline.com

The carbonyl oxygen and the chlorine atom are regions of high electron density, making them potential hydrogen bond acceptors. Conversely, the N-H proton is an electron-deficient region, acting as a hydrogen bond donor. The electrophilic nature of the carbon atom attached to the chlorine is a key feature, making it susceptible to nucleophilic attack, which is often a critical step in the mechanism of action for α-chloroamides.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about the molecule's chemical reactivity and its ability to participate in charge transfer interactions. For 2-cyano-N-cyclopropylacetamide, the HOMO-LUMO energy gap has been calculated, indicating its relative stability and reactivity. researchgate.nettandfonline.com

Table 2: Calculated Electronic Properties of 2-Cyano-N-cyclopropylacetamide (Data from computational studies on a related compound to infer the electronic characteristics of this compound)

PropertyValue
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO Energy GapValue not available
Dipole MomentValue not available
Specific values for the electronic properties of 2-cyano-N-cyclopropylacetamide were not available in the provided search results.

Vi. Environmental and Safety Considerations in Research Settings

Environmental Fate and Persistence in Laboratory Contexts

The behavior of 2-chloro-N-cyclopropylacetamide in a laboratory environment is dictated by its chemical structure, which features a reactive chloroacetamide group and a stable cyclopropyl (B3062369) ring.

Degradation Pathways in Controlled Environments

While specific degradation studies for this compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from the known reactivity of the chloroacetamide functional group. The primary routes of transformation in a laboratory setting are expected to be nucleophilic substitution and hydrolysis.

The chemical reactivity of N-substituted 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be displaced by a nucleophile researchgate.netresearchgate.net. In a laboratory, this means the compound can degrade upon unintended contact with various reagents. For example, waste streams containing nucleophiles such as amines, thiols, or hydroxides could react with this compound, altering its structure and leading to the formation of new compounds.

Hydrolysis is another significant degradation pathway, particularly in aqueous laboratory waste. For the broader class of chloroacetamide herbicides, hydrolysis rates can range from weeks to years, depending on the pH and specific structure of the molecule uiowa.edu. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a hydroxide (B78521) ion attacks the carbon atom bonded to the chlorine, displacing the chloride ion uiowa.edu. This process would convert this compound into N-cyclopropyl-2-hydroxyacetamide. The rate of this hydrolysis is expected to be faster under basic conditions.

Furthermore, like other chloroacetamides, thermal decomposition can occur upon heating, which may produce toxic fumes, including nitrogen oxides and hydrogen chloride nih.gov.

Water Solubility and Mobility in Research Waste

The parent compound, 2-chloroacetamide, is readily soluble in water, with a reported value of 90 g/L at 25°C wikipedia.org. The addition of the cyclopropyl group to the nitrogen atom is not expected to dramatically decrease its solubility. The predicted partition coefficient (XLogP3) for this compound is 0.7, which suggests a compound that is more hydrophilic than lipophilic, favoring partitioning into aqueous phases nih.gov. Structurally related dichloroacetamide herbicide safeners are known to be mobile in soils and are easily transported into aqueous systems acs.org.

Given this information, this compound is expected to be highly mobile in aqueous research waste. If improperly disposed of down the drain, it would readily dissolve in the wastewater and be transported from the laboratory, highlighting the importance of correct disposal procedures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₅H₈ClNO nih.gov
Molecular Weight133.57 g/mol nih.gov
Melting Point81-84 °C
Boiling Point (Predicted)295.8 ± 19.0 °C
Density (Predicted)1.21 ± 0.1 g/cm³
Calculated XLogP30.7 nih.gov

Safe Handling and Disposal in Academic Laboratories

Adherence to strict safety protocols is crucial when working with this compound to protect researchers from potential hazards.

Recommended Laboratory Precautions for Researchers

Based on GHS (Globally Harmonized System) classifications, this compound is considered a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) nih.gov. A significant percentage of notifications to the ECHA C&L Inventory also indicate that it may cause an allergic skin reaction (H317) nih.gov.

Therefore, researchers must observe the following precautions:

Engineering Controls: All work with this compound, especially when handling the solid powder, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical safety goggles that meet regulations such as European Standard EN166 or OSHA's 29 CFR 1910.133 are mandatory. A face shield may be required for procedures with a high risk of splashing.

Skin Protection: Chemically resistant gloves (e.g., nitrile) and a laboratory coat must be worn to prevent skin contact. Exposed skin should be washed thoroughly after handling the compound.

Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection may not be necessary. However, if engineering controls are insufficient or during a spill clean-up, a suitable particulate respirator should be used.

General Hygiene: Avoid dust formation during handling. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before leaving the laboratory. Avoid ingestion and inhalation of the substance.

Table 2: GHS Hazard and Precautionary Statements
CodeStatementReference
H315Causes skin irritation nih.gov
H317May cause an allergic skin reaction nih.gov
H319Causes serious eye irritation nih.gov
H335May cause respiratory irritation nih.gov
P280Wear protective gloves/protective clothing/eye protection/face protection nih.gov
P302+P352IF ON SKIN: Wash with plenty of soap and water nih.gov
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing nih.gov

Waste Management and Disposal Procedures

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility. In-lab treatment of halogenated waste is generally not recommended without specific, validated protocols due to the potential for creating other hazardous byproducts ubc.ca.

The standard and required procedure for disposing of this compound is as follows:

Collection: All waste containing this compound, including surplus solid material, contaminated solutions, and rinsates, must be collected as hazardous chemical waste. It should never be disposed of down the sanitary sewer or in the normal trash dartmouth.edu.

Segregation and Labeling: This waste should be segregated as halogenated organic waste. It must be stored in a sturdy, chemically compatible, and sealable container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound," along with its concentration and any other components in the waste mixture.

Storage: Waste containers should be kept closed except when adding waste. They must be stored in a designated satellite accumulation area within the laboratory, preferably in secondary containment to prevent spills dartmouth.edu.

Disposal: The collected hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, which will arrange for pickup and transport by a licensed hazardous waste disposal company wisc.edu. The most common disposal method for this type of waste is high-temperature incineration at a permitted facility.

Solid materials contaminated with the compound, such as used weighing paper, gloves, or absorbent pads from a spill, must also be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.

Q & A

Q. Methodology :

  • Synthesis : React cyclopropylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., acetone) using a base (e.g., K₂CO₃) to neutralize HCl. Maintain temperatures at 60°C for 16 hours .
  • Purification : Column chromatography with petroleum ether/ethyl acetate (3:1 to 2:1) yields pure product (55–71%) .
Reaction Parameter Typical Conditions Yield Range
SolventAcetone
Temperature60°C
BaseK₂CO₃ (1.5–2.2 eq.)
PurificationColumn chromatography (PE/EA)55–71%

Advanced: How does the chloroacetamide moiety in this compound enable functionalization for heterocyclic synthesis?

Q. Methodology :

  • Substitution Reactions : The chlorine atom undergoes nucleophilic displacement with phenols, amines, or thiols under basic conditions (e.g., K₂CO₃/acetone) to form ethers or sulfides .
  • C–N Coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) can introduce aryl/heteroaryl groups .
  • Heterocycle Formation : React with thioureas or hydrazines to generate thiazoles or pyrazoles, leveraging the N–H and C–Cl reactivity .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Q. Methodology :

  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.2 ppm for CH₂Cl, δ ~1.0 ppm for cyclopropyl protons) .
  • IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .
  • MS : ESI-MS or EI-MS for molecular ion validation (e.g., m/z 288 [M+H]⁺ in Example 97) .

Advanced: How can researchers resolve contradictory yield data in reported syntheses?

Q. Methodology :

  • Variable Analysis : Compare reaction scales, stoichiometry (e.g., excess base in vs. 20), and work-up methods.
  • Optimization Strategies :
    • Use microwave-assisted synthesis to reduce time.
    • Screen solvents (DMF, THF) for improved solubility.
    • Employ catalysts (e.g., KI) to accelerate substitution .
Study Base (eq.) Time (h) Yield
1.51671%
2.21655.3%

Basic: What biological screening assays are suitable for this compound derivatives?

Q. Methodology :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.
  • Antimicrobial Activity : Broth microdilution (MIC) against Gram± bacteria/fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can environmental degradation pathways of this compound be studied?

Q. Methodology :

  • Hydrolysis Studies : Monitor Cl⁻ release via ion chromatography under varying pH/temperature .
  • Photodegradation : Use UV-Vis spectroscopy to track breakdown products.
  • Ecotoxicology : Leverage EPA DSSTox data (DTXSID70280216) for biodegradation modeling .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Q. Methodology :

  • DFT Calculations : Model transition states (e.g., SN2 mechanism) using Gaussian09 at B3LYP/6-31G* level.
  • Solvent Effects : Simulate acetone/water environments with COSMO-RS .
  • SAR Studies : Corporate Hammett constants to predict substituent effects on reaction rates .

Basic: What are the stability and storage guidelines for this compound?

Q. Methodology :

  • Storage : Keep at RT in airtight containers; avoid moisture (hygroscopic) .
  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays; use freshly prepared solutions .
  • Safety : Follow OSHA guidelines for chlorinated amides; use fume hoods and PPE .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclopropylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.